3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid 3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8489723
InChI: InChI=1S/C19H20N2O6S/c1-13-5-6-14(12-17(13)28(25,26)21-7-9-27-10-8-21)18(22)20-16-4-2-3-15(11-16)19(23)24/h2-6,11-12H,7-10H2,1H3,(H,20,22)(H,23,24)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.4 g/mol

3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

CAS No.:

Cat. No.: VC8489723

Molecular Formula: C19H20N2O6S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid -

Specification

Molecular Formula C19H20N2O6S
Molecular Weight 404.4 g/mol
IUPAC Name 3-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C19H20N2O6S/c1-13-5-6-14(12-17(13)28(25,26)21-7-9-27-10-8-21)18(22)20-16-4-2-3-15(11-16)19(23)24/h2-6,11-12H,7-10H2,1H3,(H,20,22)(H,23,24)
Standard InChI Key XOFOVSJRRQGMAW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of two aromatic rings connected via an amide bond. The primary benzoic acid moiety (C7H5O2\text{C}_{7}\text{H}_{5}\text{O}_{2}) is substituted at the 3-position with an amide-linked benzoyl group. This benzoyl group, in turn, is functionalized at the 4-methyl and 3-sulfonyl positions, with the sulfonyl group bonded to a morpholine ring (Figure 1). Key structural attributes include:

  • Molecular weight: 404.4 g/mol.

  • IUPAC Name: 3-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid.

  • SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3.

The morpholine sulfonyl group introduces both polar and hydrophobic characteristics, potentially enhancing membrane permeability and target binding affinity .

Spectroscopic and Computational Data

  • InChIKey: XOFOVSJRRQGMAW-UHFFFAOYSA-N.

  • Canonical SMILES: Confirms the absence of tautomeric or isomeric variability.

  • X-ray crystallography: No direct data exists, but analogous sulfonamide-benzoic acid structures exhibit planar amide linkages and twisted morpholine conformations .

Synthesis and Preparation

Optimization Challenges

  • Selectivity: Avoiding over-sulfonation or premature hydrolysis of the morpholine sulfonyl group.

  • Purification: Chromatographic separation or recrystallization from ethanol/water mixtures may be required to isolate the product .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic morpholine and aromatic groups; enhanced in polar aprotic solvents (e.g., DMSO, DMFA) .

  • pKa: The carboxylic acid (≈2.5) and sulfonamide (≈8.5) groups confer pH-dependent solubility .

  • Thermal stability: Decomposition above 250°C, consistent with benzoic acid derivatives.

Reactivity Profile

  • Nucleophilic sites: The amide nitrogen and sulfonyl oxygen may participate in hydrogen bonding or coordinate with metal ions .

  • Electrophilic substitution: The electron-withdrawing sulfonyl group directs further substitution to the para position of the benzoyl ring .

Comparative Analysis with Analogous Compounds

Property3-{[4-Methyl-3-(4-Morpholinylsulfonyl)benzoyl]amino}benzoic Acid4-Aminobenzoic Acid (PABA) 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic Acid
Molecular FormulaC19H20N2O6S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{6}\text{S}C7H7NO2\text{C}_{7}\text{H}_{7}\text{NO}_{2}C15H15NO4S\text{C}_{15}\text{H}_{15}\text{NO}_{4}\text{S}
Molecular Weight (g/mol)404.4137.14305.4
Key Functional GroupsCarboxylic acid, sulfonamide, morpholineCarboxylic acid, amineCarboxylic acid, sulfonamide, methyl
Biological ActivityKinase inhibition (predicted)UV absorption, folate synthesisAntifibrotic, enzyme inhibition

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